molecular formula C6H4ClN5 B13879556 2-Chloropyrimido[4,5-d]pyrimidin-4-amine

2-Chloropyrimido[4,5-d]pyrimidin-4-amine

Cat. No.: B13879556
M. Wt: 181.58 g/mol
InChI Key: QSKHDOXVSOEEPH-UHFFFAOYSA-N
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Description

2-Chloropyrimido[4,5-d]pyrimidin-4-amine is a fused heterocyclic compound that serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a chloropyrimidine group, which is a privileged structure in the design of bioactive molecules and is known to be a key intermediate in the synthesis of various therapeutic agents . Compounds based on the pyrimido[4,5-d]pyrimidine core have been reported to exhibit a diverse range of biological activities, making them a significant focus in the development of new pharmacologically active substances . Research into analogous structures has shown that this class of compounds holds potential for application as anticancer agents, dihydrofolate reductase inhibitors, and treatments for type 2 diabetes . Furthermore, related chloropyrimidine amines have been explored for their antimicrobial properties, demonstrating activity against various Gram-positive and Gram-negative bacterial strains . The reactive chlorine and amine functional groups on this polycyclic system provide excellent handles for further synthetic modification, allowing researchers to create extensive libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical building block or reference standard in investigative studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimido[4,5-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-6-11-4(8)3-1-9-2-10-5(3)12-6/h1-2H,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKHDOXVSOEEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NC2=NC=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2 Chloropyrimido 4,5 D Pyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Chlorine Position

The chlorine atom at the C2 position of the pyrimido[4,5-d]pyrimidine (B13093195) core is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a consequence of the electron-withdrawing effects of the multiple nitrogen atoms within the bicyclic aromatic system, which stabilize the intermediate Meisenheimer complex formed during the substitution process. This pathway is the principal route for introducing diverse functionalities at this position.

The displacement of the C2-chlorine with nitrogen-based nucleophiles is a common and efficient method for the synthesis of 2-N-substituted pyrimido[4,5-d]pyrimidin-4-amine (B1282588) derivatives. This reaction proceeds readily with both primary and secondary amines, including aliphatic, alicyclic, and aromatic amines. nih.gov Typically, the reaction is carried out by heating the chloro-substituted substrate with an excess of the desired amine, which can also serve as the solvent and base to neutralize the hydrogen chloride generated. Alternatively, an inert solvent such as ethanol (B145695) or DMF is used in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or potassium carbonate. nih.gov

The reaction conditions are generally mild, and the high reactivity of the C2-chloro position often ensures good yields and high regioselectivity. nih.gov For instance, in related 4,6-dichloropyrimidine (B16783) systems, amination reactions proceed smoothly under thermal conditions, providing mono-substituted products with stoichiometric control of the amine nucleophile. nih.gov Acid-catalyzed conditions have also been employed for amination of related chloropyrrolopyrimidines, particularly with less nucleophilic anilines, where protonation of the heterocyclic ring enhances its electrophilicity. preprints.org

Table 1: Representative Amination Reactions on Analogous Chloropyrimidine Scaffolds This table presents examples from related pyrimidine (B1678525) systems to illustrate the scope of the amination reaction.

Chloro-Substrate AnalogueAmine NucleophileConditionsProductReference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl, Water, 100 °CN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine preprints.org
2,4-Diazidopyrido[3,2-d]pyrimidinep-MethoxybenzylamineDCM, rtN-(4-methoxybenzyl)-5-azidotetrazolo[1,5-a]pyrido[2,3-e]pyrimidine nih.gov
4,6-Dichloro-5-nitropyrimidinePropylaminert4,6-bis(Propylamino)-5-nitropyrimidine chemrxiv.org
4-Amino-6-chloropyrimidineMorpholineEthanol, Reflux4-Morpholino-pyrimidin-6-amine nih.gov

In addition to nitrogen nucleophiles, the C2-chlorine can be displaced by oxygen and sulfur nucleophiles to yield 2-alkoxy and 2-thioether derivatives, respectively.

Alkoxylation is typically achieved by treating 2-Chloropyrimido[4,5-d]pyrimidin-4-amine with an alcohol in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate, to generate the corresponding alkoxide ion in situ. The highly nucleophilic alkoxide then attacks the C2 position, displacing the chloride. In related activated systems like 2,4-diazidopyrido[3,2-d]pyrimidine, substitution with simple alcohols in the presence of potassium carbonate has been shown to proceed, albeit sometimes in lower yields compared to amination. nih.gov

Thiolation reactions follow a similar principle, employing a thiol (R-SH) and a base to generate a thiolate anion (R-S⁻), which is a potent nucleophile. Alternatively, reagents like thiourea (B124793) can be used, as demonstrated in the synthesis of related pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives from a chloropyrimidine precursor. nih.gov These reactions provide access to a range of sulfur-containing analogues, which are of significant interest in medicinal chemistry. The introduction of thiols can also serve as a precursor for further transformations, such as oxidation to sulfoxides or sulfones.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to chloropyrimidine systems to introduce aryl, heteroaryl, and alkynyl substituents.

The Suzuki-Miyaura coupling involves the reaction of the C2-chloro group with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction typically requires a base, such as potassium carbonate or sodium carbonate, and is often carried out in a mixture of an organic solvent like 1,4-dioxane (B91453) and water. This method is highly valued for its tolerance of a wide range of functional groups on the coupling partners.

The Sonogashira coupling enables the introduction of an alkyne moiety at the C2 position. This reaction couples the chloro-substrate with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, such as triethylamine, which also often serves as the solvent. nih.gov The reaction is run under mild, anaerobic conditions and is highly efficient for creating C(sp²)-C(sp) bonds, leading to the synthesis of arylalkyne structures.

Table 2: Typical Conditions for Cross-Coupling Reactions on Chloro-Heterocycles

Reaction TypeTypical CatalystCo-Catalyst/BaseSolventReference
Suzuki-MiyauraPd(PPh₃)₄ or Pd₂(dba)₃K₂CO₃, K₃PO₄, or Na₂CO₃1,4-Dioxane/H₂O, Toluene nih.gov
SonogashiraPd(PPh₃)₂Cl₂ or Pd(PPh₃)₄CuI / Triethylamine or DiisopropylamineTHF, DMF, or Amine solvent nih.gov

Reactions Involving the C4-Amine Group

The exocyclic amino group at the C4 position is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and alkylation. These reactions provide a secondary route for functionalization of the pyrimido[4,5-d]pyrimidine scaffold, complementing the substitutions at the C2 position.

The C4-amine can react with acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding N-acyl derivatives (amides). For example, the acetylation of the amino group in a related 6-amino-4-aryl-2-oxo-pyrimidine system has been reported as a key step in the synthesis of 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one, where acetic anhydride (B1165640) was used to form the amide prior to cyclization. nih.gov

Similarly, sulfonylation can be achieved by reacting the C4-amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group that is prevalent in many biologically active molecules due to its ability to act as a stable hydrogen bond donor and mimic other functional groups.

Direct alkylation of the C4-amine group with alkyl halides is possible but can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the ring nitrogens.

A more controlled and widely used method for introducing alkyl groups onto an amine is reductive amination (also known as reductive alkylation). This two-step, one-pot process involves the initial reaction of the C4-amine with an aldehyde or a ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are typically employed because they are selective for the reduction of the protonated imine over the carbonyl starting material. This method avoids the issue of over-alkylation and provides a high-yielding route to a wide variety of N-alkylated derivatives. nih.gov

Diazotization and Subsequent Transformations

The 4-amino group of this compound is a primary aromatic amine attached to a π-deficient heterocyclic system. This functionality allows for diazotization reactions, a versatile method for chemical transformation. The reaction is typically initiated by treatment with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

The process involves the conversion of the amino group (-NH₂) into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group as dinitrogen gas (N₂), facilitating subsequent nucleophilic substitution reactions at the C4 position. nih.gov While diazotization is a well-established method for aromatic amines, its application to aliphatic amines is often less selective. nih.gov However, for heteroaromatic amines like the one in the title compound, it can be a synthetically useful pathway. nih.gov

A range of transformations can be envisioned following the formation of the unstable diazonium intermediate. These reactions, analogous to the Sandmeyer and related reactions, could introduce a variety of substituents at the C4 position.

Table 1: Potential Products from Diazotization of this compound

ReagentResulting C4-SubstituentProduct Name
H₂O, Δ-OH2-Chloro-3H-pyrimido[4,5-d]pyrimidin-4-one
CuCl / HCl-Cl2,4-Dichloropyrimido[4,5-d]pyrimidine
CuBr / HBr-Br4-Bromo-2-chloropyrimido[4,5-d]pyrimidine
CuCN / KCN-CN2-Chloropyrimido[4,5-d]pyrimidine-4-carbonitrile
HBF₄, Δ-F2-Chloro-4-fluoropyrimido[4,5-d]pyrimidine
KI-I2-Chloro-4-iodopyrimido[4,5-d]pyrimidine
H₃PO₂-H2-Chloropyrimido[4,5-d]pyrimidine

These transformations provide a synthetic route to a diverse array of 2,4-disubstituted pyrimido[4,5-d]pyrimidine derivatives, starting from the readily available 4-amino compound. The specific conditions would need to be optimized to account for the reactivity of the fused heterocyclic ring system.

Ring-Opening and Rearrangement Pathways

The fused pyrimido[4,5-d]pyrimidine ring system can be susceptible to ring-opening and rearrangement reactions under specific conditions, particularly in the presence of strong acids or bases.

The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom exchange places. wikipedia.org The reaction typically proceeds through a ring-opening/ring-closure sequence. nih.gov For pyrimidine derivatives, this often involves the addition of a nucleophile (like water or hydroxide) to the ring, followed by cleavage of a C-N bond to form an open-chain intermediate. Subsequent rotation and re-cyclization lead to the rearranged product. wikipedia.org

In the context of this compound, a Dimroth-type rearrangement could potentially occur. The accepted mechanism involves protonation of a ring nitrogen, followed by nucleophilic attack and ring opening. nih.gov For instance, under basic conditions, nucleophilic attack could occur at the C4 position, leading to the opening of the pyrimidine ring that bears the amino group. After intramolecular rearrangement and re-cyclization, this could lead to an isomer where the exocyclic amino group has been incorporated into the ring structure. The presence of multiple nitrogen atoms and the electron-withdrawing nature of the fused ring system make such rearrangements plausible, although specific experimental evidence for the title compound is not extensively documented. This rearrangement is a key consideration in the synthesis of various condensed pyrimidine systems. nih.govrsc.org

The this compound molecule possesses two primary sites susceptible to hydrolysis and solvolysis: the C2-chloro substituent and the C4-amino group. Furthermore, the heterocyclic ring itself can undergo cleavage under harsh conditions.

Substitution at C2: The chlorine atom at the C2 position is attached to a π-deficient pyrimidine ring. This makes it susceptible to nucleophilic aromatic substitution. Treatment with water (hydrolysis) or an alcohol (solvolysis) at elevated temperatures or under catalytic conditions (acid or base) would be expected to replace the chloro group with a hydroxyl (-OH) or alkoxyl (-OR) group, respectively. This would yield 2-hydroxy- or 2-alkoxy-pyrimido[4,5-d]pyrimidin-4-amine.

Substitution at C4: While less common than substitution of the chloro group, the amino group can also be displaced via hydrolysis, particularly under acidic conditions and elevated temperatures. researchgate.net This would lead to the formation of 2-Chloro-3H-pyrimido[4,5-d]pyrimidin-4-one.

Ring Opening: More forceful hydrolytic conditions (e.g., strong aqueous acid or base with prolonged heating) can lead to the cleavage of the pyrimidine rings. Research on related 2,4-disubstituted-pyrimido[4,5-d]pyrimidines has shown that hydration can be accompanied by ring-opening to yield 4-amino-5-formyl-pyrimidine derivatives. rsc.org This indicates that the bond between N1 and C7a or N3 and C4a is susceptible to cleavage.

Electrophilic Substitution and Functionalization at Other Ring Positions

The pyrimido[4,5-d]pyrimidine nucleus is an electron-deficient (π-deficient) heterocyclic system due to the presence of four electronegative nitrogen atoms. This inherent electronic nature significantly deactivates the ring towards electrophilic aromatic substitution. wikipedia.org Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, which proceed via attack by a positive electrophile, are generally very difficult to achieve on this ring system.

The potential sites for substitution on the core ring of this compound are the C5 and C7 positions. In the parent pyrimidine ring, electrophilic attack, when forced, occurs preferentially at the C5 position, which is the least electron-deficient carbon atom. wikipedia.org By analogy, the C5 and C7 positions of the pyrimido[4,5-d]pyrimidine core would be the most likely, albeit still highly deactivated, sites for electrophilic attack.

The existing substituents would also influence the regioselectivity:

4-Amino group: A strongly activating, ortho-, para-directing group. It would direct incoming electrophiles towards the C5 position.

2-Chloro group: A deactivating, ortho-, para-directing group. Its influence is less significant than the amino group.

Considering these factors, if an electrophilic substitution reaction could be forced to occur, the C5 position would be the most probable site of functionalization due to the strong directing effect of the 4-amino group. However, due to the ring's low reactivity, such reactions are not common, and alternative strategies are typically employed to functionalize the pyrimido[4,5-d]pyrimidine core.

Coordination Chemistry and Metal Complex Formation

The this compound molecule offers multiple potential coordination sites for metal ions, making it an interesting candidate for study in coordination chemistry. The potential donor atoms include the four ring nitrogen atoms (N1, N3, N6, N8) and the exocyclic nitrogen of the 4-amino group.

Table 2: Potential Coordination Sites in this compound

SiteTypeCharacteristics
N1, N3, N6, N8Ring Nitrogens (sp²)Lone pairs are available for coordination, similar to pyridine.
4-NH₂Exocyclic Amino Nitrogen (sp²)Lone pair is partially delocalized into the ring but can still participate in coordination.

Pyrimidin-amines are known to act as bridging ligands, using their ring and exocyclic nitrogens to link metal centers. However, the specific substitution pattern on the title compound presents challenges. Studies on the simpler analog, 2-chloropyrimidin-4-amine, suggest that the formation of coordination complexes can be difficult. It has been proposed that the steric and electronic influence of the chlorine atom, situated between the N1 and N3 donor atoms, may hinder the ability of the molecule to effectively chelate or bridge metal ions. Despite these challenges, the multiple donor sites suggest that under appropriate conditions, this compound could potentially form coordination polymers or discrete metal complexes.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in structural analysis. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

For 2-Chloropyrimido[4,5-d]pyrimidin-4-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the fused ring system and the amine group. The protons on the pyrimidine (B1678525) and pyrazine (B50134) rings are in an electron-deficient environment, which would result in their signals appearing in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

In the ¹³C NMR spectrum, carbons bonded to electronegative atoms like nitrogen and chlorine will be deshielded and resonate at lower field. The spectrum would show distinct signals for each of the six unique carbon atoms in the pyrimido[4,5-d]pyrimidine (B13093195) core. Quaternary carbons (those not bonded to any hydrogen) can be identified through DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

While specific experimental data is scarce, analysis of related structures, such as N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives, provides insight into the expected chemical shifts. mdpi.com For instance, the carbon atoms of the pyrimido[4,5-d]pyrimidine core in these analogues typically resonate in the range of δ 105-173 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles and data from analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~162
C4-~165
C4a-~158
C5~8.7 (singlet)~155
C7~9.0 (singlet)~160
C8a-~106
4-NH₂~7.5 (broad singlet)-

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would primarily be used to confirm the absence of coupling for the singlet protons H5 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com It is an essential tool for definitively assigning the carbon signals for C5 and C7 by correlating them with their attached, already-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is arguably the most powerful 2D NMR experiment for elucidating the backbone of heterocyclic systems. For this compound, key HMBC correlations would be expected between H5 and carbons C4, C7, and C8a, and between H7 and carbons C5, C8a, and C4a. These correlations would be instrumental in confirming the fused ring structure and the relative positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. For pyrimidine and related fused heterocyclic systems, electron impact (EI-MS) often leads to characteristic fragmentation pathways involving the successive loss of small functional groups and subsequent decomposition of the heterocyclic rings. sapub.orgresearchgate.net

The molecular ion peak (M⁺) for this compound (C₆H₄ClN₅) would be expected at m/z 181. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation pathways could involve the loss of HCN, Cl·, or N₂, leading to stable fragment ions that help confirm the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₆H₄ClN₅. For example, in a study of related pyrimido[4,5-d]pyrimidine derivatives, HRMS was used to confirm the calculated elemental compositions to within a very small margin of error. mdpi.com

Table 2: Expected HRMS Data for this compound

Molecular FormulaIonCalculated Mass (Da)Found Mass (Da)
C₆H₄³⁵ClN₅[M+H]⁺182.0282(Experimental)
C₆H₄³⁷ClN₅[M+H]⁺184.0253(Experimental)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations within the aromatic heterocyclic rings would produce a series of bands in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹. Studies on similar pyrimidine structures confirm the appearance of NH₂ bands around 3400-3500 cm⁻¹ and C=N/C=C bands in the 1400-1650 cm⁻¹ range. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
C=N / C=CStretch1500 - 1650
N-HBend1590 - 1650
C-ClStretch600 - 800

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not available, data from the simpler analogue, 2-Chloropyrimidin-4-amine, illustrates the power of this method. nih.govresearchgate.net The analysis of this related molecule revealed that the pyrimidine ring is nearly planar. In the crystal lattice, molecules are linked by N-H···N hydrogen bonds, where the amine group acts as a hydrogen-bond donor to the pyrimidine nitrogen atoms of neighboring molecules, forming a two-dimensional network. nih.gov A similar analysis of this compound would be expected to show a planar fused-ring system and reveal the specific hydrogen-bonding motifs that dictate its solid-state packing structure.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by "this compound" promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure.

The UV-Visible spectrum of pyrimido[4,5-d]pyrimidine derivatives is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The fused aromatic ring system gives rise to intense π → π* transitions, usually observed at shorter wavelengths (higher energy). The presence of heteroatoms (nitrogen) with lone pairs of electrons allows for lower energy n → π* transitions, which are generally of lower intensity and appear at longer wavelengths.

While specific experimental UV-Visible spectral data for "this compound" is not extensively reported in the available literature, analysis of structurally similar pyrimidine derivatives provides insight into the expected spectral characteristics. For instance, the introduction of substituents on the pyrimidine or pyrimido[4,5-d]pyrimidine core can lead to shifts in the absorption maxima (λmax). Auxochromic groups, such as the amino group in the target molecule, can cause a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. Conversely, the chloro substituent may induce a slight hypsochromic shift (a shift to shorter wavelengths).

Table 1: Illustrative UV-Visible Spectral Data for Structurally Related Pyrimidine Analogs

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition
PyrimidineEthanol (B145695)243, 2982000, 320π → π, n → π
2-AminopyrimidineWater231, 2929800, 3800π → π, n → π
4-AminopyrimidineWater235, 2787600, 4800π → π, n → π

Note: The data in this table is for illustrative purposes to show typical spectral values for related pyrimidine structures and is not the experimental data for "this compound".

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of chemical compounds, making it a critical tool for assessing the purity of "this compound". The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For the analysis of pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have a weaker interaction and will elute earlier, while less polar compounds will be retained longer.

The purity of a sample of "this compound" can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, typically a UV detector set at a wavelength where the compound exhibits strong absorbance. A pure sample should ideally produce a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities.

While specific HPLC methods for the routine analysis of "this compound" are not detailed in widely available literature, general methods for pyrimidine derivatives can be adapted. The selection of the stationary phase, mobile phase composition (including pH and organic modifier concentration), flow rate, and column temperature are all critical parameters that would need to be optimized to achieve a robust and reliable separation.

Table 2: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives

ParameterTypical Value/Condition
Column Reversed-phase C18 or C8, 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Methanol and Water/Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance for the specific compound
Column Temperature Ambient or controlled (e.g., 25-40 °C)
Injection Volume 5 - 20 µL

Note: This table provides a general set of starting conditions for the HPLC analysis of pyrimidine-based compounds. Method development and validation would be required for the specific analysis of "this compound".

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (optimized geometry) and to describe the distribution of electrons.

While detailed quantum chemical calculations for 2-Chloropyrimido[4,5-d]pyrimidin-4-amine are not extensively published, the geometry of the related precursor, 2-chloropyrimidin-4-amine, has been determined by X-ray crystallography. nih.gov The molecule is nearly planar, with the 2-chloro and 4-amino substituents lying almost in the mean plane of the pyrimidine (B1678525) ring. nih.gov In the crystal structure, molecules are linked by N—H⋯N hydrogen bonds. nih.gov For the more complex this compound, methods like DFT with basis sets such as B3LYP/6-311G++(d,p) would be employed to calculate optimized geometry, including bond lengths and angles, without the influence of crystal packing forces. irjweb.com

Electronic properties derived from these calculations include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. For similar heterocyclic systems, MEP maps have been used to identify regions of reactivity, with negative potential (often colored red) indicating electron-rich areas susceptible to electrophilic attack, and positive potential (blue) indicating electron-poor areas for nucleophilic attack.

Table 1: Selected Crystallographic Data for the Related Compound 2-Chloropyrimidin-4-amine Note: This data is for the simpler C₄H₄ClN₃ molecule, a potential precursor, and not the fused pyrimido[4,5-d]pyrimidine (B13093195) system. nih.gov

ParameterValue
FormulaC₄H₄ClN₃
Molecular Weight129.55
Crystal SystemMonoclinic
a (Å)3.83162 (19)
b (Å)11.8651 (7)
c (Å)12.7608 (7)
β (°)100.886 (2)
Planarity (rms deviation)0.002 (2) Å for non-hydrogen pyrimidine atoms

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This makes the molecule "softer" and more polarizable. Conversely, a large energy gap indicates high stability and lower reactivity. mdpi.com

Table 2: Example HOMO-LUMO Gaps from a Related Thieno[2,3-d]pyrimidine (B153573) Series Note: These values are for illustrative purposes from a similar heterocyclic system and are not direct data for this compound. nih.gov

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Unsubstituted--3.75
Chloro-substituted--3.70
Nitro-substituted--3.18

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. By calculating the energies of reactants, transition states, intermediates, and products, the most favorable reaction pathway can be determined.

For example, in the synthesis of a pyrimido[5,4-d]pyrimidine-2,8-dione, an isomer of the core structure of interest, DFT calculations were used to explore two different potential cyclization pathways. researchgate.net The study evaluated the energy barriers for each step and considered the effect of a catalyst. The results affirmed that the formation of the six-membered pyrimidine ring was the dominant pathway, which aligned with experimental observations. researchgate.net

A key step in the synthesis of many pyrimido[4,5-d]pyrimidine derivatives involves a cyclization reaction to form the second pyrimidine ring. nih.gov Theoretical modeling of this step for this compound could provide crucial insights. Such a study would involve locating the transition state structure for the intramolecular cyclization and calculating its associated activation energy. This information helps in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. The pyrimido[4,5-d]pyrimidine scaffold is found in compounds with diverse biological activities, including anticancer and antiviral effects, making its derivatives prime candidates for such studies. mdpi.com

For instance, docking studies on pyrimidin-2-amine derivatives have been performed against cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.govnih.gov Similarly, pyrazolo[3,4-d]pyrimidinone derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to explore their potential as anti-inflammatory agents. mdpi.com These studies analyze binding affinity (docking score) and key interactions like hydrogen bonds and hydrophobic contacts with active site amino acid residues. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes within the complex. researchgate.net For this compound, docking and MD simulations against known targets for this scaffold, such as kinases or viral proteins, could predict its binding mode and stability, thereby identifying it as a potential inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical properties, electronic properties, or 3D features) that correlate with activity, a QSAR model can predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been successfully applied to the pyrimido[4,5-d]pyrimidine class. In one study, various derivatives of pyrimido[4,5-d]pyrimidine-2,5-dione were synthesized and tested for antimicrobial activity. nih.gov A subsequent QSAR investigation was used to establish a correlation between different physicochemical parameters of the compounds and their observed biological effects. nih.gov

Similarly, 3D-QSAR models have been developed for a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to understand the structural requirements for inhibiting CDK2, CDK4, and CDK6. nih.govnih.gov These models provide contour maps that visualize regions where steric bulk, positive charge, or negative charge would enhance or diminish biological activity. If a series of biologically active analogs of this compound were available, a QSAR study could be developed to guide the design of more potent derivatives by modifying the substituents on the pyrimido[4,5-d]pyrimidine core.

Biological Activity Studies: Mechanistic and Target Oriented Research in Vitro and in Silico

Exploration of Enzyme Inhibition Mechanisms

The pyrimido[4,5-d]pyrimidine (B13093195) scaffold is a recurring motif in the design of enzyme inhibitors, owing to its structural resemblance to endogenous purines. This has prompted research into its ability to interfere with the function of various enzyme families.

Kinase Inhibition Profiles and Selectivity

Derivatives of the pyrimido[4,5-d]pyrimidine core structure have demonstrated notable activity as kinase inhibitors. While specific data on 2-Chloropyrimido[4,5-d]pyrimidin-4-amine is limited, related compounds have shown potent and selective inhibition of several kinases, suggesting a potential avenue for the therapeutic application of this chemical class.

One area of significant interest is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their ability to inhibit CDK2. nih.gov Several of these compounds displayed potent inhibitory activity, with some exhibiting IC50 values in the sub-micromolar range, indicating strong potential for anti-tumor applications. nih.gov For instance, compound 7f from this series was found to be more active than the reference compound, roscovitine, with an IC50 of 0.05 µM. nih.gov

Furthermore, the pyrimido[5,4-d]pyrimidine (B1612823) scaffold, a closely related isomer, has been explored for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Compounds such as BIBX1382 and BIBU1361 have been identified as selective EGFR kinase inhibitors, effectively blocking EGFR phosphorylation and downstream signaling pathways. nih.govresearchgate.net These findings underscore the potential of the broader pyrimidopyrimidine class to be developed into targeted kinase inhibitors.

CompoundTarget KinaseIC50 (µM)Reference
Compound 7f (a 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine)CDK20.05 nih.gov
Compound 7e (a 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine)CDK20.25 nih.gov
Compound 7a (a 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine)CDK20.31 nih.gov
BIBX1382 (a pyrimido[5,4-d]pyrimidine derivative)EGFRNanomolar range nih.govresearchgate.net
BIBU1361 (a pyrimido[5,4-d]pyrimidine derivative)EGFRNanomolar range nih.govresearchgate.net

Phosphodiesterase Inhibition Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.commdpi.com PDE4, in particular, has been a target for the development of anti-inflammatory drugs. mdpi.comnih.govnih.govresearchgate.net While the pyrimidine (B1678525) scaffold is present in some known PDE inhibitors, there is a lack of specific research investigating this compound or its close analogs as PDE inhibitors. Future studies would be necessary to determine if this class of compounds possesses any significant activity against phosphodiesterases.

Other Enzyme Targets (e.g., Dihydrofolate Reductase, Adenosine (B11128) Kinase)

Dihydrofolate Reductase (DHFR): This enzyme is a critical target for antimicrobial and anticancer therapies due to its role in the synthesis of nucleic acid precursors. mdpi.comresearchgate.netresearchgate.net Research has shown that quaternised derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one, a compound structurally similar to this compound, can act as substrates for chicken DHFR. nih.gov Specifically, the 6-methyl, 8-methyl, and 8-ethyl derivatives were confirmed to be processed by the enzyme, with the parent compound not showing substrate activity. nih.gov This suggests that the pyrimido[4,5-d]pyrimidine core can interact with the active site of DHFR.

Compound DerivativeApparent Km (mM)Apparent Vmax (nmol L⁻¹ min⁻¹)Reference
6-methyl-2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one3.80.47 nih.gov
8-methyl-2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one0.082.27 nih.gov
8-ethyl-2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one0.650.30 nih.gov

Adenosine Kinase: This enzyme plays a crucial role in regulating intracellular and extracellular adenosine levels. Molecular modeling studies have suggested that certain pyrimido[5,4-d]pyrimidine nucleoside analogues, such as β-MRPP and β-ARPP, can act as substrates for adenosine kinase due to their structural mimicry of adenosine. nih.gov This indicates that the pyrimido[4,5-d]pyrimidine scaffold has the potential to interact with adenosine-binding sites in enzymes.

Receptor Ligand Binding Investigations

The structural characteristics of pyrimido[4,5-d]pyrimidines also make them candidates for interacting with various cellular receptors.

A study on a specific pyrimido[4,5-d]pyrimidine derivative revealed potential antidepressant properties, with the spatial structure of the molecule suggesting a possible binding at presynaptic alpha-receptor sites. nih.gov Additionally, a series of 4-amino-6-chloro-2-piperazinopyrimidines demonstrated high and selective affinity for alpha 2-adrenoceptors. nih.gov

In a different context, the related pyrido[3,4-d]pyrimidine (B3350098) scaffold has been investigated for its antagonist activity at the human chemokine receptor CXCR2, a target for inflammatory diseases. nih.govmdpi.comresearchgate.net While many derivatives showed a loss of activity, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue displayed an IC50 value of 0.54 µM, indicating that modifications to the core structure can significantly influence receptor binding. nih.gov

Compound ScaffoldReceptor TargetObserved ActivityIC50 (µM)Reference
Pyrimido[4,5-d]pyrimidine derivativePresynaptic alpha-receptorsPotential bindingN/A nih.gov
4-Amino-6-chloro-2-piperazinopyrimidinesAlpha 2-adrenoceptorsHigh and selective affinityN/A nih.gov
6-Furanyl-pyrido[3,4-d]pyrimidine analogueCXCR2Antagonist0.54 nih.gov

Anti-proliferative Activity in Cell Line Models (Mechanism-focused)

The potential of pyrimido[4,5-d]pyrimidine derivatives as anti-proliferative agents has been explored in various cancer cell line models. These studies often aim to connect the observed reduction in cell growth to specific molecular mechanisms.

Derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold, which are structurally similar to pyrimido[4,5-d]pyrimidines, have shown significant anti-proliferative effects. For instance, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates exhibited potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC50 values in the low micromolar to nanomolar range. nih.govmdpi.com

Compound ScaffoldCell LineCancer TypeIC50Reference
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7Breast Cancer4.3 ± 0.11 µg/mL (0.013 µM) nih.gov
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MDA-MB-231Breast Cancer18.28 µg/mL (0.056 µM) nih.gov
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3)MCF-7Breast CancerNot specified nih.gov
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3)MDA-MB-231Breast Cancer0.25 µM nih.gov

Cellular Pathway Modulation Studies

The anti-proliferative effects of pyrimido[4,5-d]pyrimidine derivatives are often linked to their ability to modulate key cellular signaling pathways. The inhibition of kinases like CDK2 directly impacts the cell cycle. The study on 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines as CDK2 inhibitors provides a clear mechanism for their anti-tumor activity, as CDK2 is essential for the progression from the G1 to the S phase of the cell cycle. nih.gov

Similarly, the inhibition of EGFR by pyrimido[5,4-d]pyrimidine derivatives leads to the blockade of downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. nih.govresearchgate.net These findings highlight the potential of the pyrimido[4,5-d]pyrimidine scaffold to be developed into agents that can selectively target and disrupt the cellular machinery of cancer cells.

Apoptosis Induction Mechanisms

The cytotoxic effects of various heterocyclic compounds, including derivatives of the pyrimido[4,5-d]pyrimidine scaffold, are often attributed to their ability to induce programmed cell death, or apoptosis. This process is a critical mechanism for eliminating cancerous cells and is characterized by a series of distinct morphological and biochemical events. While direct studies on this compound are limited, research on structurally related compounds, such as pyrido[2,3-d]pyrimidines, provides insight into the likely apoptotic pathways. rsc.orgrsc.org

The induction of apoptosis by these compounds is believed to involve the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, upon activation by pro-apoptotic signals, cleave and activate executioner caspases, such as caspase-3. Activated caspase-3 is a key player in the apoptotic process, responsible for the cleavage of numerous cellular substrates, leading to the characteristic features of apoptosis. nih.govresearchgate.net

One of the most critical substrates of executioner caspases is Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP is an enzyme involved in DNA repair; its cleavage by caspases inactivates it, preventing the cell from repairing DNA damage and thus ensuring the progression of apoptosis. nih.gov The detection of cleaved PARP is a widely recognized hallmark of apoptosis. researchgate.netresearchgate.net Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated their ability to significantly increase the apoptotic cell population in cancer cell lines, a process that would involve the aforementioned caspase activation and PARP cleavage. rsc.org Furthermore, some kinase-inhibiting compounds can induce apoptosis by blocking the activity of survival kinases like PIM-1, which is highly expressed in many cancers and regulates proteins involved in cell survival and apoptosis. rsc.org

Table 1: Potential Mechanistic Steps in Apoptosis Induction by Pyrimido[4,5-d]pyrimidine Derivatives

StepMechanismKey Molecular PlayersConsequence
1. Target Engagement Inhibition of pro-survival protein kinases.PIM-1 Kinase, EGFRBlockade of survival signals.
2. Signal Transduction Activation of intrinsic or extrinsic apoptotic pathways.Caspases (e.g., Caspase-9, Caspase-8)Initiation of the caspase cascade.
3. Execution Phase Activation of executioner caspases.Caspase-3Widespread cleavage of cellular proteins.
4. DNA Damage Checkpoint Cleavage and inactivation of DNA repair enzymes.Poly (ADP-ribose) polymerase (PARP)Prevention of DNA repair, commitment to cell death.
5. Cell Cycle Arrest Halting of the cell division cycle.Cell cycle regulatorsPrevention of cancer cell proliferation. rsc.org

Antimicrobial and Antiviral Mechanism-Based Research

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides significant resistance to conventional antibiotics. nih.gov A promising strategy to combat biofilm-related infections is to disrupt the mechanisms that govern their formation. mdpi.com One of the most critical of these mechanisms is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. todaysrdh.com QS controls the production of virulence factors and is essential for biofilm maturation in many pathogenic bacteria. nih.govplos.org

While direct mechanistic studies on this compound are not extensively documented, research into related pyrimidine-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has shown potent anti-quorum-sensing activities. nih.gov This suggests that the pyrimido[4,5-d]pyrimidine scaffold may function as a biofilm inhibitor by interfering with QS pathways. This interference, known as quorum quenching, can occur through several mechanisms: inhibition of the synthesis of QS signal molecules (autoinducers), degradation of these molecules, or blocking the signal receptors. mdpi.com By disrupting this communication, the compounds can prevent the coordinated expression of genes necessary for biofilm formation, thereby rendering the bacteria more susceptible to antibiotics and host immune responses.

Table 2: Potential Mechanisms of Bacterial Biofilm Inhibition

TargetDescriptionPotential Effect of Pyrimido[4,5-d]pyrimidines
Autoinducer Synthase Enzymes (e.g., LuxI-type) that produce acyl-homoserine lactone (AHL) signal molecules in Gram-negative bacteria.Competitive or non-competitive inhibition, leading to decreased signal production.
Signal Receptor Transcriptional regulator proteins (e.g., LuxR-type) that bind to autoinducers to activate gene expression.Acting as an antagonist, blocking the binding site and preventing signal reception.
Signal Degradation Enhancing the enzymatic breakdown of autoinducer molecules.Less likely mechanism for small molecule inhibitors.
Virulence Gene Expression Downregulation of genes responsible for producing matrix components and virulence factors.Suppression of genes coding for exopolysaccharides, adhesins, and toxins.

The pyrimido[4,5-d]pyrimidine scaffold has been identified as a promising framework for the development of novel antiviral agents. mdpi.comnih.gov Research has demonstrated that certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibit remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The antiviral mechanism is believed to involve the targeting of host cellular factors that are essential for the viral replication cycle.

One proposed mechanism is the inhibition of host cell kinases. mdpi.com Many viruses, including coronaviruses, exploit host cell kinases, such as the Epidermal Growth Factor Receptor (EGFR), to facilitate viral entry, replication, and budding. By inhibiting these kinases, pyrimido[4,5-d]pyrimidine derivatives can disrupt these crucial stages of the viral life cycle. This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance. mdpi.com

Another potential mechanism for pyrimidine-based compounds is the inhibition of the de novo pyrimidine biosynthesis pathway. Viruses are highly dependent on host cell metabolism to supply the necessary building blocks for genome replication. Inhibitors of key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can deplete the intracellular pool of pyrimidine nucleotides, thereby starving the virus of the essential components needed for RNA synthesis and effectively halting replication. researchgate.net

Table 3: Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against HCoV-229E

CompoundR² Substituent (at position 2/4)R⁵ Substituent (at position 7)EC₅₀ (µM) against HCoV-229E
7a Cyclopropylamino2,3-dihydro-1H-inden-4-yl1.8
7b Cyclopropylamino5,6,7,8-tetrahydronaphthalen-1-yl1.6
7d 4-methylpiperazin-1-yl2,3-dihydro-1H-inden-4-yl>10
7f Cyclopropylamino3,5-dimethylphenyl1.3
7h 4-methylpiperazin-1-yl5,6,7,8-tetrahydronaphthalen-1-yl>10

Data sourced from a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines. mdpi.com EC₅₀ represents the concentration required to inhibit viral replication by 50%.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

The biological activity of pyrimido[4,5-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

For antiviral activity against coronaviruses, SAR studies on 4,7-disubstituted derivatives have revealed critical insights. The substituent at the 7-position of the pyrimido[4,5-d]pyrimidine core plays a pivotal role. A key finding is that the nature of an aliphatic chain at this position is critical for effectiveness. mdpi.com For instance, compounds bearing a bulky, basic N-methylpiperazinyl group were found to be inactive. In contrast, derivatives possessing a cyclopropylamine (B47189) group or longer aliphatic chains generally exhibited potent antiviral activity. This suggests that the size, flexibility, and electronic properties of the substituent at position 7 are key determinants for interaction with the biological target. mdpi.com

In the context of anticancer activity via kinase inhibition (e.g., EGFR), SAR studies on the related 4-anilinopyrimido[5,4-d]pyrimidines show that the 6-position is located in a region with significant bulk tolerance at the entrance of the ATP-binding pocket. nih.govacs.org This allows for the introduction of bulky, weakly basic side chains to improve properties like solubility, often while retaining or even enhancing cellular potency. acs.orgacs.org Furthermore, the presence of a nitrogen atom (aza group) at the 7-position is suggested to be important for enhanced potency, highlighting the specific electronic requirements of the heterocyclic core for effective kinase inhibition. nih.gov

For CDK2 inhibition , the pyrimido[4,5-d]pyrimidine scaffold itself is designed to mimic the adenine (B156593) region of ATP, anchoring the molecule in the kinase's ATP-binding site. nih.gov The SAR is then dictated by the substituents at the 2, 5, and 7-positions, which can be modified to form specific interactions (e.g., hydrogen bonds) with the surrounding amino acid residues, thereby improving both potency and selectivity for CDK2 over other kinases. nih.gov

Table 4: Summary of Structure-Activity Relationships for Pyrimido[4,5-d]pyrimidine Derivatives

Biological TargetCore PositionFavorable SubstituentsUnfavorable SubstituentsRationale
Coronavirus (Antiviral) Position 7Cyclopropylamine, longer aliphatic chainsN-methylpiperazinyl groupSize, shape, and basicity at this position are critical for antiviral efficacy. mdpi.com
EGFR (Anticancer) Position 6Bulky, weakly basic solubilizing groupsSmall, non-basic groupsPosition allows for bulk to improve physicochemical properties without losing cellular potency. nih.govacs.org
EGFR (Anticancer) Position 7Nitrogen atom (Aza group)Carbon atomA nitrogen at this position appears to enhance potency for kinase inhibition. nih.gov
CDK2 (Anticancer) Positions 2, 5, 7Varied amino and other groups-Side chains are optimized to form specific hydrogen bonds and occupy pockets within the ATP-binding site. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Pyrimido[4,5-d]pyrimidin-4-amines

The ongoing demand for structurally diverse pyrimido[4,5-d]pyrimidin-4-amines necessitates the development of more efficient, cost-effective, and sustainable synthetic strategies. Current research is moving beyond traditional multi-step syntheses toward more streamlined approaches.

One prominent strategy involves multicomponent reactions (MCRs), which allow for the construction of complex molecular frameworks in a single step from readily available starting materials. rsc.org These one-pot syntheses are advantageous for their operational simplicity, time efficiency, and reduced waste generation. atmiyauni.ac.in For instance, three-component condensations of aryl aldehydes, aminopyrimidine derivatives, and other reagents under various catalytic conditions have been successfully employed. rsc.org

Another area of focus is the development of concise, step-wise syntheses that offer high yields and easy purification. A simple and inexpensive two-step procedure has been reported for the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, starting from 4-amino-2,6-alkylpyrimidine-5-carbonitrile and achieving yields up to 57%. mdpi.comresearchgate.net This method highlights the potential for creating libraries of compounds for biological screening in a resource-efficient manner. mdpi.com Researchers are also exploring novel starting materials, such as 4,6-dichloro-5-formylpyrimidine, to access highly substituted pyrimido[4,5-d]pyrimidine (B13093195) cores. nih.gov

The table below summarizes some of the modern synthetic approaches being explored.

Synthetic ApproachKey Starting MaterialsKey FeaturesReference
Two-Step Synthesis4-Amino-2,6-alkylpyrimidine-5-carbonitrile, Triethylorthoester derivatives, Substituted anilinesSimple, inexpensive, yields up to 57% for N,7-diphenyl derivatives. mdpi.com
Multicomponent Reaction (Biginelli-type)Aryl aldehydes, Barbituric acid, Urea/Thiourea (B124793)Efficient one-pot synthesis, often uses green catalysts or solvents. rsc.org
Cyclization from Dichloropyrimidines4,6-Dichloro-5-formylpyrimidine, Primary amines, AldehydesLeads to a strategically placed chloro group for further derivatization. nih.gov
Stepwise Synthesis from ThiopseudoureaThiourea, 2-(ethoxymethylene)malononitrile, Various aminesA straightforward methodology for producing 4,7-disubstituted derivatives. mdpi.com

Advanced Functionalization Strategies for Diverse Derivatization

To explore the vast chemical space around the pyrimido[4,5-d]pyrimidine core, researchers are developing advanced functionalization strategies. The goal is to precisely modify the scaffold at various positions to fine-tune the molecule's physicochemical properties and biological activity. A key approach involves the use of strategically placed reactive functional groups, such as chlorine atoms, which can serve as handles for introducing further diversity through nucleophilic substitution reactions. nih.govnih.gov

For example, the synthesis of 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-ones provides a versatile intermediate where the chloro group at the 7-position can be readily displaced by various nucleophiles to generate a library of derivatives. nih.gov Similarly, methodologies starting from 4,6-dichloro-5-formylpyrimidine yield a pyrimido[4,5-d]pyrimidine core with a strategically placed chlorine atom specifically for further derivatization. nih.gov

Other advanced strategies include:

Late-stage C-H functionalization: This emerging technique allows for the direct modification of carbon-hydrogen bonds on the heterocyclic core or its substituents, bypassing the need for pre-functionalized starting materials.

Alkylation and Amination: These are fundamental reactions used to introduce a wide range of alkyl and amino side chains, which can significantly impact a compound's solubility, cell permeability, and target-binding affinity. mdpi.com

These derivatization tactics are crucial for systematic structure-activity relationship (SAR) studies, enabling chemists to understand how specific structural changes affect a compound's biological function.

Rational Design of Highly Selective Biological Probes and Tool Compounds

The pyrimido[4,5-d]pyrimidine scaffold serves as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.net This versatility makes it an excellent starting point for the rational design of highly selective biological probes and tool compounds. Rational design leverages an understanding of the three-dimensional structure of a biological target (like an enzyme or receptor) to design molecules that fit precisely into its binding site.

A notable example is the design of pyrimido[4,5-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. By mimicking the adenine (B156593) region of ATP, which is the natural ligand for kinases, researchers can design potent and selective inhibitors.

Similarly, this scaffold has been used to design compounds with neuroprotective properties for potential application in treating Alzheimer's disease. mdpi.comresearchgate.net The design process focuses on creating molecules that can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress. mdpi.com The development of 4,7-disubstituted pyrimido[4,5-d]pyrimidines as potential antiviral and anticancer agents further illustrates the power of rational design to adapt the core structure for different therapeutic targets. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

To accelerate the discovery of new bioactive molecules, modern drug discovery integrates combinatorial chemistry with high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as a "library." nih.gov HTS then enables the rapid testing of these libraries against specific biological targets to identify "hits"—compounds that show desired activity.

This paradigm is being applied to the pyrimido[4,5-d]pyrimidine scaffold. For instance, a practical strategy was developed for the preparation of a 27-membered library of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov By systematically varying the starting materials (primary amines and aldehydes), a diverse set of related compounds was synthesized. nih.gov Such libraries are ideal for HTS campaigns to identify novel inhibitors for various enzymes or receptors. The synthetic routes that are amenable to automation and diversification, such as those employing versatile intermediates, are particularly valuable for generating these large compound collections. nih.gov

Exploration of New Application Areas for Pyrimido[4,5-d]pyrimidin-4-amine (B1282588) Chemistry

While pyrimido[4,5-d]pyrimidines are well-established as anticancer and antimicrobial agents, ongoing research is uncovering their potential in a wide array of new therapeutic areas. atmiyauni.ac.innih.gov This expansion is driven by the scaffold's ability to be chemically modified to interact with a diverse range of biological targets. nih.govresearchgate.net

Emerging application areas include:

Antiviral Agents: Certain derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the scaffold as a promising framework for developing novel antiviral therapies. mdpi.com

Neurodegenerative Diseases: Compounds have been identified that exhibit neuroprotective and antioxidant properties, as well as the ability to inhibit the self-aggregation of amyloid-beta peptides, suggesting potential for treating conditions like Alzheimer's disease. mdpi.comresearchgate.net

Anti-inflammatory and Antioxidant Agents: Several new pyrimidine (B1678525) and pyrimidopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. nih.gov

Antiparasitic Agents: Fused pyrimidine systems are being investigated as novel agents against neglected tropical diseases such as trypanosomiasis and leishmaniasis.

Herbicidal Agents: In the agrochemical field, pyrimidine-containing compounds have been screened for their herbicidal properties, with some showing effective post-emergence action against various weeds. nih.gov

This broad and expanding range of biological activities ensures that the pyrimido[4,5-d]pyrimidine core will remain a subject of intense investigation in medicinal, pharmaceutical, and chemical research for the foreseeable future. researchgate.net

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